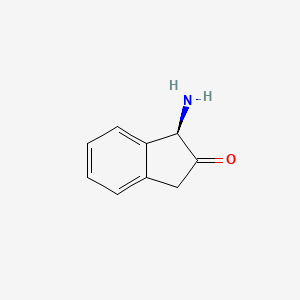
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate is a complex organic compound known for its unique structure and properties. It is often used in the formulation of lipid nanoparticles, which are crucial for drug delivery systems, particularly in mRNA vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate typically involves esterification reactions. One common method includes the reaction of octanoic acid with heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using automated systems to maintain consistency and efficiency. The process includes rigorous purification steps to achieve the desired purity levels, typically around 97% .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially changing its properties.
Reduction: Reduction reactions can modify the compound’s structure, impacting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction could yield alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Mechanism of Action
The compound exerts its effects primarily through its role in lipid nanoparticles. These nanoparticles interact with cell membranes, facilitating the delivery of mRNA into cells. The tertiary amine in the compound allows it to form zwitterionic lipids, which are crucial for the stability and functionality of the nanoparticles . Upon cellular uptake, the compound undergoes protonation in the acidic environment of the endosome, promoting the release of mRNA into the cytosol .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar in structure but with different functional groups, impacting its reactivity and applications.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: Another related compound with variations in its ester and amine groups.
Uniqueness
Heptadecan-9-yl 8-(hexyl(2-hydroxyethyl)amino)octanoate stands out due to its specific structure, which provides unique properties for drug delivery systems. Its ability to form stable lipid nanoparticles and facilitate efficient mRNA delivery makes it particularly valuable in medical and pharmaceutical research .
Properties
Molecular Formula |
C33H67NO3 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[hexyl(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C33H67NO3/c1-4-7-10-13-16-20-25-32(26-21-17-14-11-8-5-2)37-33(36)27-22-18-15-19-24-29-34(30-31-35)28-23-12-9-6-3/h32,35H,4-31H2,1-3H3 |
InChI Key |
HDWOXAKOSZZDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


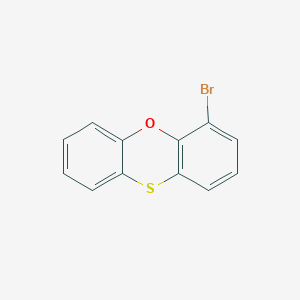
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
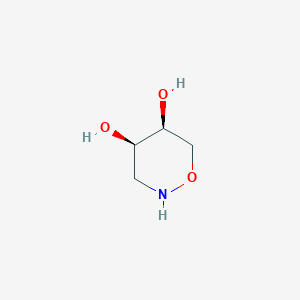
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
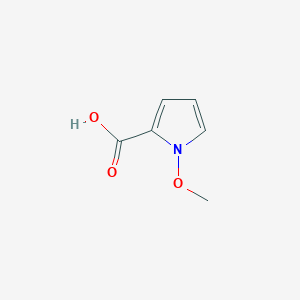
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

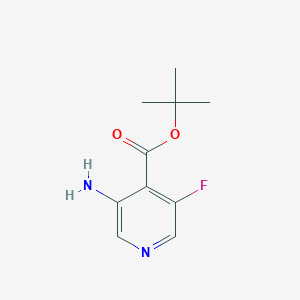

![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
